molecular formula C25H22ClN7O2 B2688035 2-(4-chlorophenoxy)-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}acetamide CAS No. 1005974-79-7

2-(4-chlorophenoxy)-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}acetamide

Cat. No.: B2688035
CAS No.: 1005974-79-7
M. Wt: 487.95
InChI Key: BRRZFKSRELVWIV-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}acetamide is a useful research compound. Its molecular formula is C25H22ClN7O2 and its molecular weight is 487.95. The purity is usually 95%.
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Scientific Research Applications

Radioligand Imaging Applications

The compound is part of a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides reported as selective ligands of the translocator protein (18 kDa), which are significant in the context of positron emission tomography (PET) for in vivo imaging of neuroinflammatory processes. A notable derivative, DPA-714, designed with a fluorine atom for labeling with fluorine-18, allows for effective imaging using PET, showcasing the compound's relevance in radioligand synthesis and neuroimaging applications (Dollé et al., 2008).

In Vitro Biological Evaluation

Further investigations into novel pyrazolo[1,5-a]pyrimidines closely related to DPA-714 revealed subnanomolar affinity for the translocator protein 18 kDa (TSPO), emphasizing the compound's utility in studying neuroinflammation. These compounds, including radiolabeled derivatives, demonstrated potential as in vivo PET radiotracers, highlighting their significance in neuroinflammation PET imaging studies (Damont et al., 2015).

Anticancer Activity

The compound belongs to a class explored for new anticancer agents, with different aryloxy groups attached to the pyrimidine ring, indicating a notable anticancer activity against multiple cancer cell lines. This demonstrates the compound's potential application in the development of novel anticancer therapies (Al-Sanea et al., 2020).

Synthesis of Isoxazolines and Isoxazoles

The compound is related to research into the synthesis of novel isoxazolines and isoxazoles through cycloaddition reactions, showcasing its role in the development of new heterocyclic compounds with potential biological activities (Rahmouni et al., 2014).

Peripheral Benzodiazepine Receptor Imaging

The compound's framework is instrumental in the synthesis of radiolabeled compounds for PET imaging, targeting the peripheral benzodiazepine receptors (PBRs), which are relevant in neurodegenerative disorders. This underscores its application in the study and potentially the diagnosis of neurodegenerative diseases (Fookes et al., 2008).

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-[1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN7O2/c1-15-5-4-6-21(17(15)3)32-24-20(12-29-32)25(28-14-27-24)33-22(11-16(2)31-33)30-23(34)13-35-19-9-7-18(26)8-10-19/h4-12,14H,13H2,1-3H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRZFKSRELVWIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)COC5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.